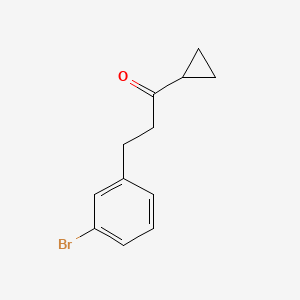

2-(3-Bromophenyl)ethyl cyclopropyl ketone

Description

Significance of Cyclopropane (B1198618) Derivatives in Synthetic Strategy

Cyclopropane derivatives are of great interest to synthetic and bioorganic chemists. unl.pt Their prevalence in natural products and pharmaceuticals underscores their importance. researchgate.netnih.gov As the smallest carbocyclic ring, cyclopropane's unique bonding and inherent strain (27.5 kcal/mol) set it apart from other cycloalkanes. unl.ptwikipedia.org This strain is the source of its versatile reactivity, making it a powerful tool for generating molecular complexity. thieme-connect.com

The reactivity of cyclopropanes is largely governed by the significant ring strain, which provides a thermodynamic driving force for ring-opening reactions of over 100 kJ mol⁻¹. nih.govresearchgate.net The carbon-carbon bonds in cyclopropane have increased π-character, which influences their chemical behavior. wikipedia.org When activated by electron-withdrawing groups, cyclopropanes can act as potent electrophiles, undergoing polar ring-opening reactions with nucleophiles. nih.govresearchgate.net This reactivity allows for the formation of difunctionalized products, which are valuable in synthesis. researchgate.net The specific nature of the substituents on the ring can further enhance and direct this reactivity. nih.gov For instance, donor-acceptor (DA) cyclopropanes, which have both an electron-donating and an electron-withdrawing group, are particularly useful synthetic intermediates because they can be readily cleaved under mild conditions. thieme-connect.com

Functionalized cyclopropanes are frequently employed as building blocks in the synthesis of complex organic molecules. nih.govresearchgate.net Their well-defined three-dimensional shape and conformational rigidity make them valuable motifs in drug discovery. nih.gov The strategic use of cyclopropane derivatives allows for the construction of intricate molecular architectures, including various carbo- and heterocycles. thieme-connect.comresearchgate.net They can serve as three-carbon synthons in a variety of transformations. researchgate.net The development of methods for synthesizing cyclopropanes, such as transition metal-catalyzed cyclopropanation, has expanded their availability and utility in organic synthesis. researchgate.netrsc.org Their application in the total synthesis of natural products demonstrates their power in creating complex molecular skeletons through sequences like cyclopropanation–ring-opening–cyclization. thieme-connect.comrsc.org

Importance of Bromophenyl Moieties in Modern Organic Synthesis

Aryl halides, including compounds containing a bromophenyl group, are among the most significant precursors in synthetic chemistry. researchgate.net Bromine's role as a functional group is pivotal in both synthetic and medicinal chemistry. researchgate.netnih.gov Bromophenols, for instance, are important due to their biological activity and presence in natural products. nih.gov The presence of a bromine atom on a phenyl ring provides a reactive handle for a multitude of chemical transformations.

The bromophenyl moiety is exceptionally useful in transition-metal-catalyzed cross-coupling reactions, a cornerstone of modern C-C and C-heteroatom bond formation. researchgate.netwikipedia.org Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, frequently utilize aryl bromides as electrophilic partners to react with various organoboron compounds. mdpi.comnih.govnih.gov These reactions are highly valued for their functional group tolerance and effectiveness in constructing biaryl structures and other complex frameworks. wikipedia.org The ability to selectively functionalize the C-Br bond allows for the precise and efficient assembly of target molecules. acs.orgwisc.edu The development of dual catalytic systems has further expanded the scope of cross-electrophile coupling involving aryl bromides. nih.gov

Beyond cross-coupling, bromophenyl compounds serve as precursors for a wide array of other chemical transformations. They can be converted into organometallic reagents, such as Grignard reagents, which are widely used in synthesis. researchgate.net The bromine atom can also direct ortho-lithiation or be involved in the generation of highly reactive intermediates like benzynes. acs.org For example, 2-bromophenylboronic esters can act as benzyne (B1209423) precursors in transition-metal-catalyzed reactions to form complex polycyclic aromatic compounds. acs.org The versatility of the C-Br bond makes bromophenyl derivatives essential starting materials for producing pharmaceuticals, agrochemicals, and other specialized chemicals. researchgate.netketonepharma.com

Structural Elucidation and Research Context of 2-(3-Bromophenyl)ethyl Cyclopropyl (B3062369) Ketone

The compound 2-(3-Bromophenyl)ethyl cyclopropyl ketone incorporates the key features discussed: a reactive cyclopropyl group and a functionalizable bromophenyl moiety. Its structure consists of a cyclopropyl ring attached to a carbonyl group, which is in turn bonded to an ethyl chain substituted with a bromophenyl group at the meta-position.

While extensive research dedicated solely to this compound is not prominent in the available literature, its structure suggests its role as a specialized building block in organic synthesis. The presence of the ketone, the cyclopropyl ring, and the aryl bromide offers multiple sites for chemical modification. The cyclopropyl ketone portion can undergo reactions typical of donor-acceptor cyclopropanes, while the bromophenyl group provides a handle for cross-coupling reactions. This combination makes it a potentially valuable intermediate for synthesizing more complex molecules with diverse structural motifs.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₃BrO sigmaaldrich.com |

| CAS Number | Not available sigmaaldrich.com |

| Structure | A cyclopropyl ketone with a 2-(3-bromophenyl)ethyl substituent attached to the carbonyl carbon. |

Note: Data for this specific compound is limited. The table reflects available information.

Rationale for Investigating the Synergistic Reactivity of Combined Motifs

The chemical structure of this compound suggests a rich and varied reactivity profile, stemming from the interplay between the cyclopropyl ketone and the bromophenyl group.

The cyclopropyl ketone moiety is a well-established reactive group. Aryl cyclopropyl ketones, in particular, have been shown to undergo a range of transformations. For instance, they can participate in formal [3+2] cycloaddition reactions with olefins under photocatalytic conditions to generate highly substituted cyclopentane (B165970) ring systems. nih.gov The reaction is initiated by a one-electron reduction of the ketone to a radical anion, which then triggers the ring-opening of the cyclopropane. nih.gov Furthermore, palladium-catalyzed ring-opening of aryl cyclopropyl ketones can stereoselectively yield α,β-unsaturated ketones. rsc.org This reactivity highlights the potential of the cyclopropyl ketone in this compound to serve as a precursor to five-membered rings or linear unsaturated systems.

The bromophenyl group is a versatile functional handle for a variety of metal-catalyzed cross-coupling reactions. wikipedia.org The bromine atom can be readily substituted with a wide range of organic fragments via reactions such as the Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of new alkyl, aryl, or alkynyl groups at the meta-position of the phenyl ring, providing a straightforward method for the diversification of the parent molecule. The development of catalytic asymmetric cross-coupling methods for α-haloketones with arylzinc reagents further underscores the potential for creating complex, chiral molecules. nih.gov

The synergistic reactivity of these two motifs in this compound opens up numerous avenues for investigation. For example, the bromophenyl group could be utilized in an initial cross-coupling reaction to introduce a new substituent, followed by a subsequent transformation of the cyclopropyl ketone to build molecular complexity. Conversely, the cyclopropyl ketone could first undergo a ring-opening reaction, with the resulting product then being functionalized via the bromo-substituent. The electronic effects of the bromophenyl group may also influence the reactivity of the cyclopropyl ketone, and vice versa, potentially leading to novel and selective transformations that are not observed with simpler, monofunctionalized analogues.

A plausible synthetic route to this compound could involve the Corey-Chaykovsky cyclopropanation of the corresponding α,β-unsaturated ketone (a chalcone (B49325) analogue). organic-chemistry.orgnrochemistry.comwikipedia.org This reaction, which utilizes a sulfur ylide to convert an enone to a cyclopropane, is a well-established and versatile method for the synthesis of such systems. organic-chemistry.orgnrochemistry.comwikipedia.org

Current Gaps in the Literature Regarding this Specific Chemical Entity

Despite the clear potential for interesting and useful chemistry, a thorough search of the scientific literature reveals a significant gap concerning this compound. There are no detailed research articles describing its synthesis, characterization, or reactivity. While the compound is commercially available from some chemical suppliers, indicating that a synthetic route exists, this information is not in the public domain.

This lack of published research presents a clear opportunity for new investigation. The development of a robust and scalable synthesis for this compound would be a valuable contribution to the field. Furthermore, a systematic study of its reactivity, exploring the interplay between the cyclopropyl ketone and the bromophenyl group, could uncover novel synthetic methodologies and lead to the creation of new molecular libraries for biological screening and materials science applications. The enantioselective synthesis and reactions of this compound also remain an unexplored area. nih.gov

The following data tables summarize the known physical properties of this compound and a related, well-studied compound, cyclopropyl phenyl ketone.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₃BrO |

| Molecular Weight | 253.14 g/mol |

| CAS Number | 898760-87-7 |

Table 2: Physical and Chemical Properties of Cyclopropyl phenyl ketone

| Property | Value |

| Molecular Formula | C₁₀H₁₀O |

| Molecular Weight | 146.19 g/mol |

| CAS Number | 3481-02-5 |

| Boiling Point | 121-123 °C/15 mmHg (lit.) sigmaaldrich.com |

| Melting Point | 7-9 °C (lit.) sigmaaldrich.com |

| Density | 1.058 g/mL at 25 °C (lit.) sigmaaldrich.com |

| Refractive Index | n20/D 1.553 (lit.) sigmaaldrich.com |

Properties

IUPAC Name |

3-(3-bromophenyl)-1-cyclopropylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO/c13-11-3-1-2-9(8-11)4-7-12(14)10-5-6-10/h1-3,8,10H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJSWJYWDBRPVNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)CCC2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity, Transformation, and Mechanistic Investigations of 2 3 Bromophenyl Ethyl Cyclopropyl Ketone

Reactions Involving the Cyclopropyl (B3062369) Ring System

The chemical behavior of the cyclopropyl ring in aryl cyclopropyl ketones is central to its utility in organic synthesis. The activation of the ketone functionality, often in conjunction with the aromatic ring, facilitates reactions that would be otherwise difficult with unsubstituted cyclopropanes. These transformations include ring-opening reactions, formal cycloadditions, and various rearrangements, each providing a distinct pathway to more complex molecular structures.

Ring-Opening Reactions

Ring-opening reactions are the most characteristic transformations of cyclopropyl ketones. The cleavage of the strained three-membered ring can be accomplished under various conditions, offering pathways to linear, functionalized ketone derivatives. The specific mechanism of ring-opening—be it nucleophilic, radical-mediated, or metal-catalyzed—determines the nature of the resulting products and the scope of the transformation.

The activation of the cyclopropyl ketone moiety by a Lewis acid can render the cyclopropane (B1198618) ring susceptible to attack by nucleophiles. This process, often referred to as a homo-Michael or conjugate addition, results in the cleavage of the distal C-C bond of the cyclopropane ring to form an enolate, which is then trapped to yield a γ-functionalized ketone. nih.gov

A range of nucleophiles, including thiols, alcohols, and carboxylic acids, can participate in these reactions, often catalyzed by chiral Lewis acid complexes, such as those derived from scandium(III), to achieve high enantioselectivity. scispace.com The reaction is generally triggered by the coordination of the Lewis acid to the carbonyl oxygen, which increases the electrophilicity of the cyclopropane ring. snnu.edu.cn

For instance, the combination of chlorotrimethylsilane with alkali metal halides (NaI, KBr, etc.) provides a versatile system for the ring-opening of cyclopropyl ketones, affording the corresponding γ-halo ketones in excellent yields.

| Reagent Combination | Product | Yield (%) |

|---|---|---|

| Me3SiCl-NaI | γ-iodo ketone | 95 |

| Me3SiCl-KBr | γ-bromo ketone | 92 |

| Me3SiCl-LiCl | γ-chloro ketone | 88 |

| AlCl3-NaI | γ-iodo ketone | 94 |

This table presents illustrative data on the yields of γ-halo ketones from the nucleophilic ring-opening of a model cyclopropyl methyl ketone.

Aryl cyclopropyl ketones can undergo ring-opening via radical intermediates, typically initiated by a single-electron transfer (SET) to the ketone. nih.govscispace.com This process is often achieved using visible light photoredox catalysis, where a photocatalyst, upon excitation, reduces the aryl cyclopropyl ketone to a ketyl radical anion. nih.govscispace.com This radical anion is unstable and rapidly undergoes cleavage of the cyclopropane ring to form a more stable distonic radical anion. nih.govnih.gov

The formation of this distonic radical anion is a key step, as this intermediate can then engage in a variety of subsequent reactions, most notably cycloadditions. nih.gov The ring-opening of the cyclopropylcarbinyl radical system is generally a very fast and often reversible process. nih.govacs.org The regioselectivity of the ring cleavage is influenced by the substituents on the cyclopropane ring, with cleavage typically occurring to form the most stable radical intermediate. ucl.ac.uk

Single-Electron Reduction : The aryl ketone is reduced to a ketyl radical anion.

Ring-Opening : The cyclopropane ring of the ketyl radical cleaves to form a distonic radical anion.

Further Reaction : The resulting radical intermediate is trapped or participates in a subsequent cyclization or coupling step.

This radical-mediated pathway avoids the need for harsh acidic or basic conditions and has emerged as a powerful strategy for C-C bond formation. researchgate.netnih.gov

Transition metals and lanthanides are highly effective in promoting the ring-opening of cyclopropyl ketones. Samarium(II) iodide (SmI₂) and various nickel complexes are prominent catalysts in this area. nih.govnsf.govnih.govacs.org

Samarium(II) Iodide (SmI₂): SmI₂ is a potent single-electron reductant that can catalyze the coupling of aryl cyclopropyl ketones with alkynes and alkenes. acs.orgacs.org The mechanism is initiated by the reduction of the ketone to a ketyl radical, which, similar to the photocatalytic process, undergoes ring-opening. ucl.ac.ukacs.org SmI₂ catalysis can be performed with substoichiometric amounts of the reagent, and in some cases, requires a co-reductant to regenerate the active Sm(II) species. nih.govresearchgate.net Computational studies have shown that the conjugation provided by the aryl ring enhances the reactivity of aryl cyclopropyl ketones compared to their alkyl counterparts by stabilizing the intermediate ketyl radical. acs.org

Nickel Catalysis: Nickel complexes, particularly Ni(0) species, are effective catalysts for a variety of transformations involving cyclopropyl ketone ring-opening. nsf.govacs.orgorganic-chemistry.org One common pathway involves the oxidative addition of the cyclopropyl C-C bond to the Ni(0) center to form a nickeladihydropyran intermediate. nsf.gov This γ-metallated enolate species can then participate in reductive cross-coupling reactions with electrophiles like alkyl bromides. nsf.govacs.org Another approach involves a nickel-catalyzed nucleophilic opening, where an organonickel species attacks the ketone, leading to ring-opening and the formation of an enolate that can be trapped. nih.govchemrxiv.org These methods provide efficient access to γ-alkylated or γ-arylated ketones, bypassing the need for pre-formed organometallic reagents. acs.org

Rearrangement Reactions

In addition to ring-opening and cycloaddition, aryl cyclopropyl ketones can undergo various rearrangement reactions, often under acidic conditions or with transition metal catalysis. These reactions typically involve the cleavage of the cyclopropane ring followed by intramolecular cyclization or skeletal reorganization.

One notable example is the acid-catalyzed cyclization of aryl cyclopropyl ketones to form 1-tetralones. rsc.org In the presence of acid catalysts, the ketone is protonated, which facilitates the opening of the cyclopropane ring to form a carbocation. This cation is then trapped intramolecularly by the adjacent aryl ring via an electrophilic aromatic substitution-type mechanism to yield the fused bicyclic tetralone structure. rsc.org

Other rearrangements can be promoted by transition metals. For instance, a molybdenum(0) complex has been reported to act as a photoredox catalyst for the rearrangement of a cyclopropyl ketone to a 2,3-dihydrofuran. Furthermore, aryl cyclopropyl ketimines, derived from the corresponding ketones, are known to undergo thermal rearrangement to form 2-pyrrolines. acs.org These transformations highlight the versatility of the cyclopropyl ketone scaffold in accessing a range of different carbocyclic and heterocyclic systems. researchgate.netacs.org

Reactions at the Ketone Carbonyl Group

The carbonyl group is one of the most fundamental functional groups in organic chemistry, characterized by a polarized carbon-oxygen double bond that renders the carbonyl carbon electrophilic. This polarity dictates its reactivity towards a wide array of nucleophiles.

The reduction of the ketone in 2-(3-Bromophenyl)ethyl cyclopropyl ketone to a secondary alcohol represents a common and predictable transformation. This is typically achieved using metal hydride reagents. While specific studies on this particular substrate are not prevalent in the literature, the reaction is expected to proceed analogously to other alkyl aryl ketones.

Common reducing agents for this purpose include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). NaBH₄ is a milder reagent, often used in alcoholic solvents like methanol or ethanol, and would selectively reduce the ketone without affecting the bromophenyl group. LiAlH₄ is a much stronger reducing agent and would also effectively reduce the ketone; however, it requires anhydrous conditions, typically in solvents like diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup. The expected product from this reaction is 1-cyclopropyl-3-(3-bromophenyl)propan-1-ol. Given the prochiral nature of the ketone, the product will be a racemic mixture of (R)- and (S)-enantiomers unless a chiral reducing agent is employed.

Ketones that possess α-hydrogens, such as this compound, can undergo base- or acid-catalyzed condensation reactions. The protons on the carbon adjacent to the carbonyl group (on the ethyl chain) are acidic and can be removed by a base to form a nucleophilic enolate intermediate.

This enolate can then react with an electrophile, most commonly the carbonyl group of another molecule, such as an aldehyde, in what is known as an aldol condensation. For instance, a directed aldol condensation or a Claisen-Schmidt condensation with a non-enolizable aldehyde (e.g., benzaldehyde) would lead to the formation of a β-hydroxy ketone, which may subsequently dehydrate to form an α,β-unsaturated ketone. byjus.com Such reactions are fundamental in C-C bond formation. youtube.com

Table 1: Representative Aldol Condensation Products This table illustrates potential products from the reaction of this compound with various aldehydes, based on established chemical principles.

| Aldehyde Reactant | Base/Catalyst | Expected Intermediate Product (β-Hydroxy Ketone) | Expected Final Product (α,β-Unsaturated Ketone) |

| Benzaldehyde | NaOH, EtOH | 1-cyclopropyl-3-(3-bromophenyl)-2-(hydroxy(phenyl)methyl)propan-1-one | 1-cyclopropyl-3-(3-bromophenyl)-2-benzylidenepropan-1-one |

| Formaldehyde | Ca(OH)₂, H₂O | 1-cyclopropyl-3-(3-bromophenyl)-2-(hydroxymethyl)propan-1-one | 1-cyclopropyl-3-(3-bromophenyl)-2-methylenepropan-1-one |

The electrophilic carbonyl carbon is highly susceptible to attack by the nucleophilic carbon of organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li). This reaction is a cornerstone of alcohol synthesis and carbon-carbon bond formation. wikipedia.org The addition of a Grignard reagent to this compound would result in the formation of a tertiary alcohol after acidic workup. organic-chemistry.org

The reaction proceeds via nucleophilic addition to the carbonyl, forming a magnesium alkoxide intermediate, which is then protonated. chegg.com The choice of the Grignard reagent determines the nature of the alkyl, aryl, or vinyl group added to the carbonyl carbon. For example, reaction with methylmagnesium bromide would yield 1-cyclopropyl-3-(3-bromophenyl)-1-methylpropan-1-ol. It is important to conduct these reactions under strictly anhydrous conditions, as organometallic reagents are strong bases and will be quenched by water or other protic sources. wikipedia.org

Transformations of the Bromophenyl Moiety

The bromine atom attached to the phenyl ring serves as a versatile synthetic handle, primarily enabling transition-metal-catalyzed cross-coupling reactions. It can also be considered as a potential leaving group for nucleophilic aromatic substitution, although the electronic nature of the ring significantly impacts this reactivity.

The Suzuki-Miyaura coupling is a highly effective palladium-catalyzed reaction that forms a new carbon-carbon bond between an organohalide and an organoboron compound. nih.gov The 3-bromophenyl group of the title compound is an ideal substrate for this transformation. This reaction is valued for its mild conditions, tolerance of a wide variety of functional groups (including ketones), and the commercial availability and stability of the boronic acid reagents. nih.gov

The general catalytic cycle involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the aryl bromide.

Transmetalation: In the presence of a base, the organic group from the boronic acid (or its ester) is transferred to the palladium(II) center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the palladium(0) catalyst. nih.gov

By selecting different boronic acids or esters, a wide range of substituents can be introduced at the 3-position of the phenyl ring. For instance, coupling with phenylboronic acid would yield 2-(3-biphenyl)ethyl cyclopropyl ketone. The presence of a ketone in the molecule is well-tolerated under typical Suzuki conditions. nih.gov

Table 2: Representative Suzuki-Miyaura Coupling Reactions with Aryl Bromides This table shows examples of Suzuki-Miyaura couplings on various aryl bromides, demonstrating the broad scope applicable to the bromophenyl moiety of the title compound.

| Aryl Bromide | Boronic Acid/Ester | Catalyst / Base | Product | Yield (%) |

| 1-Bromo-3-nitrobenzene | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 3-Nitrobiphenyl | 95% |

| 4-Bromoacetophenone | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | 4-Acetyl-4'-methoxybiphenyl | 92% |

| 3-Bromopyridine | Potassium phenyltrifluoroborate | Pd(OAc)₂ / K₂CO₃ | 3-Phenylpyridine | 85% researchgate.net |

| 2-Bromoaniline | Benzylboronic acid pinacol ester | Pd(dppf)Cl₂ / K₂CO₃ | 2-Benzylaniline | 85% nih.gov |

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a strong nucleophile. Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds via a two-step addition-elimination process. chemistrysteps.com A nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org In the second step, the leaving group is expelled, and aromaticity is restored.

A critical requirement for the SNAr mechanism is the presence of strong electron-withdrawing groups (such as -NO₂, -CN, or -C(O)R) positioned ortho or para to the leaving group. masterorganicchemistry.com These groups are necessary to stabilize the negative charge of the Meisenheimer complex through resonance.

In the case of this compound, the bromo substituent is in the meta position relative to the alkyl ketone side chain. The -(CH₂)₂-CO-cyclopropyl group is not a strong electron-withdrawing group and is incapable of stabilizing the intermediate carbanion via resonance from the meta position. Consequently, the aromatic ring is not sufficiently activated for nucleophilic attack. Therefore, this compound is expected to be unreactive towards nucleophilic aromatic substitution under standard SNAr conditions.

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a fundamental organometallic reaction that converts an organic halide into an organometallic reagent by treating it with an electropositive metal or organometallic compound. For this compound, this reaction selectively targets the carbon-bromine bond on the aromatic ring, replacing the bromine atom with a metal such as lithium or magnesium. This transformation is a powerful method for generating a nucleophilic aryl species that can subsequently react with various electrophiles.

The reaction is typically performed at very low temperatures, such as -78 °C or -100 °C, to ensure chemoselectivity. tcnj.edu These cryogenic conditions are necessary to prevent the highly reactive organometallic intermediate from undergoing side reactions, such as nucleophilic attack on the ketone carbonyl group within the same or another molecule. Common reagents for this exchange include alkyllithiums (like n-butyllithium or t-butyllithium) and Grignard reagents (like isopropylmagnesium chloride). tcnj.eduwikipedia.org

The general process for a lithium-halogen exchange on this compound can be represented as: R-Br + R'-Li ⇌ R-Li + R'-Br

where R is the 3-(2-(cyclopropanecarbonyl)ethyl)phenyl group. The resulting aryllithium species is a versatile intermediate for forming new carbon-carbon or carbon-heteroatom bonds. The rate of exchange follows the general trend of I > Br > Cl for the halogen atom. wikipedia.org

| Reagent | Resulting Intermediate | Typical Reaction Conditions |

|---|---|---|

| n-Butyllithium (n-BuLi) | 2-(3-Lithiophenyl)ethyl cyclopropyl ketone | -78 °C to -100 °C in an ethereal solvent like THF |

| sec-Butyllithium (s-BuLi) | 2-(3-Lithiophenyl)ethyl cyclopropyl ketone | -78 °C to -100 °C in an ethereal solvent like THF |

| tert-Butyllithium (t-BuLi) | 2-(3-Lithiophenyl)ethyl cyclopropyl ketone | -78 °C to -100 °C in an ethereal solvent like THF |

| Isopropylmagnesium chloride (i-PrMgCl) | (3-(2-(Cyclopropanecarbonyl)ethyl)phenyl)magnesium chloride | -20 °C to 0 °C in THF |

Advanced Mechanistic Investigations

Advanced mechanistic studies on molecules like this compound are essential for optimizing known transformations and discovering new reactions. These investigations focus on identifying reactive intermediates, determining the slowest step of a reaction sequence (the rate-determining step), and understanding the intricate roles of catalysts and ligands. The mechanistic pathways are largely dictated by which functional group is targeted: the aryl bromide or the cyclopropyl ketone.

Identification of Key Intermediates (e.g., Radical Anions, Metalacyclic Intermediates)

The transformation of aryl cyclopropyl ketones often proceeds through distinct, short-lived intermediates whose identification is key to understanding the reaction mechanism.

Radical Anions: In the presence of a single-electron reductant, such as under visible-light photocatalysis, aryl cyclopropyl ketones can be reduced to form a radical anion (also known as a ketyl radical). nih.gov This key initiation step involves the transfer of one electron to the ketone. The resulting radical anion is a versatile intermediate that can undergo ring-opening of the strained cyclopropane. This cleavage is driven by the release of ring strain and results in the formation of a more stable, acyclic distonic radical anion, where the radical and the anion are separated. nih.govcore.ac.uk This ring-opened intermediate is central to photocatalytic [3+2] cycloaddition reactions. nih.gov The presence of the aryl group is often crucial, as aliphatic cyclopropyl ketones are generally more difficult to reduce to their corresponding radical anions. nih.gov

Metallacyclic Intermediates: Transition metals, particularly low-valent nickel(0) complexes, can react with the cyclopropyl ketone moiety in a process known as oxidative cyclization. organic-chemistry.org In this step, the Ni(0) center inserts into the strained C-C bond of the cyclopropane ring adjacent to the carbonyl group, forming a five-membered metallacycle known as a nickeladihydropyran. nsf.govrsc.org This metallacyclic intermediate is effectively a γ-metallated enolate and is a key species in various nickel-catalyzed transformations, including reductive couplings and borylative ring-opening reactions. organic-chemistry.orgnsf.gov The formation of this intermediate activates the otherwise stable cyclopropane for further functionalization.

| Intermediate Type | Formation Method | Key Characteristics | Subsequent Reactivity |

|---|---|---|---|

| Radical Anion (Ketyl Radical) | Single-electron reduction (e.g., photocatalysis) | Contains a radical and an anion centered on the carbonyl group. | Rapid ring-opening to form a distonic radical anion. nih.gov |

| Distonic Radical Anion | Ring-opening of the cyclopropyl ketyl radical | Radical and anionic centers are separated. | Undergoes cyclization or intermolecular addition. nih.gov |

| Metallacyclic Intermediate (e.g., Nickeladihydropyran) | Oxidative addition of Ni(0) to the cyclopropyl ketone | A five-membered ring containing the metal atom. rsc.org | Undergoes transmetalation or reductive elimination in cross-coupling cycles. organic-chemistry.org |

Elucidation of Rate-Determining Steps

In the context of transition metal-catalyzed cross-coupling reactions at the aryl bromide site (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the oxidative addition of the aryl halide to the low-valent metal catalyst (e.g., Pd(0) or Ni(0)) is almost universally considered the rate-determining step. libretexts.orgacs.orgrhhz.net The strength of the carbon-halogen bond directly influences the rate of this step, with the reactivity trend being C–I > C–Br > C–Cl. Therefore, for this compound, the cleavage of the C-Br bond by the metal catalyst would likely be the kinetic bottleneck in such a catalytic cycle. libretexts.org

For reactions involving the activation of the cyclopropyl ketone moiety by a nickel catalyst, the initial oxidative addition of the strained C-C bond to the Ni(0) center to form the metallacyclic intermediate is often the first irreversible and rate-limiting step of the catalytic cycle. rsc.org In photocatalytic cycles, the initial single-electron transfer (SET) to generate the radical anion can also be a potential rate-determining step.

| Reaction Type | Reactive Site | Probable Rate-Determining Step (RDS) |

|---|---|---|

| Suzuki-Miyaura Coupling | Aryl Bromide | Oxidative addition of the C-Br bond to the Pd(0) or Ni(0) catalyst. libretexts.orgacs.org |

| Buchwald-Hartwig Amination | Aryl Bromide | Oxidative addition of the C-Br bond to the Pd(0) catalyst. |

| Nickel-Catalyzed Reductive Alkylation | Cyclopropyl Ketone | Oxidative addition of the cyclopropyl C-C bond to the Ni(0) catalyst. rsc.org |

| Photocatalytic [3+2] Cycloaddition | Cyclopropyl Ketone | Single-electron transfer (SET) to the ketone or subsequent ring-opening. nih.gov |

Role of Ligand-Metal Cooperation in Catalytic Cycles

In many modern catalytic systems, the ligands bound to the metal center are not merely passive "spectators" that tune the steric and electronic properties of the metal. Instead, they can actively participate in bond-making and bond-breaking events in a process known as metal-ligand cooperation (MLC). wikipedia.org This cooperative action between the metal and the ligand can facilitate challenging steps in a catalytic cycle, such as bond activation.

There are several modes of MLC, including:

Lewis Basicity/Acidity: A basic site on the ligand can act as an internal base, facilitating deprotonation steps, while an acidic site can help activate a substrate. wikipedia.org

Aromatization/Dearomatization: Certain ligands, often pincer-type, can undergo a reversible dearomatization-aromatization sequence. The dearomatized form is often more basic or nucleophilic and can participate directly in bond cleavage (e.g., of H-H or C-H bonds), with the driving force for the subsequent step being the restoration of aromaticity.

Redox Non-Innocence: A redox-active ligand can act as an electron reservoir, accepting or donating electrons during the catalytic cycle. This allows the metal center to maintain a more stable oxidation state while still facilitating redox-based reaction steps. wikipedia.org

In catalytic transformations involving this compound, such as a cross-coupling reaction, a catalyst system designed with a cooperating ligand could enhance efficiency. For example, a ligand with a basic arm could facilitate the oxidative addition of the aryl bromide or assist in the transmetalation step by interacting with the coupling partner. While specific applications of MLC to this particular substrate are not documented, the principles of MLC offer a powerful strategy for designing more effective catalysts for the transformation of complex aryl halides.

Compound Index

| Compound Name | Role/Type |

|---|---|

| This compound | Primary Subject |

| n-Butyllithium | Organometallic Reagent |

| sec-Butyllithium | Organometallic Reagent |

| tert-Butyllithium | Organometallic Reagent |

| Isopropylmagnesium chloride | Grignard Reagent |

| Tetrahydrofuran (THF) | Solvent |

| 2-(3-Lithiophenyl)ethyl cyclopropyl ketone | Organometallic Intermediate |

| (3-(2-(Cyclopropanecarbonyl)ethyl)phenyl)magnesium chloride | Organometallic Intermediate |

Derivatives, Functionalizations, and Analogues of 2 3 Bromophenyl Ethyl Cyclopropyl Ketone

Synthesis of Substituted Cyclopropyl (B3062369) Ketones

The synthesis of analogues of 2-(3-bromophenyl)ethyl cyclopropyl ketone can be achieved by introducing substituents on the cyclopropyl ring or by altering the length and structure of the ethyl spacer. These modifications can influence the molecule's conformational rigidity and electronic properties.

Modifications on the Cyclopropyl Ring

The introduction of substituents onto the cyclopropyl ring of a cyclopropyl ketone can be accomplished through various synthetic strategies. A primary method involves the cyclopropanation of a substituted α,β-unsaturated ketone precursor. The nature and position of substituents on the alkene directly translate to the substitution pattern on the resulting cyclopropyl ring.

Donor-acceptor (D-A) cyclopropanes, a class to which many aryl cyclopropyl ketones belong, are of significant interest due to their unique reactivity. The synthesis of these compounds, for instance through the Corey–Chaykovsky cyclopropanation of chalcones, allows for the preparation of a diverse range of substituted cyclopropanes that can serve as versatile building blocks.

The reactivity of the resulting substituted cyclopropyl ketone is highly dependent on the nature of the substituents. For example, in catalytic formal [3+2] cycloadditions, a key reaction of cyclopropyl ketones, the substitution pattern on the cyclopropane (B1198618) ring plays a critical role. While monoalkyl substitution on the cyclopropane may not be well-tolerated under certain catalytic conditions, more complex substitution patterns, such as spirocyclic systems, can undergo smooth coupling reactions. This highlights the importance of substituent choice in designing subsequent transformations.

Table 1: Examples of Synthetic Methods for Substituted Cyclopropyl Ketones

| Product Type | Synthetic Method | Precursors | Key Features |

| 1-Acyl-2-arylcyclopropanes | Corey-Chaykovsky Cyclopropanation | α,β-Unsaturated ketones (Chalcones) | Tolerates various substituents on the aryl group. |

| Alkyl-substituted cyclopropyl ketones | Cyclopropanation of substituted enones | α,β-Unsaturated ketones with alkyl groups on the double bond | Access to mono- and di-substituted cyclopropyl rings. |

| Spirocyclic cyclopropyl ketones | Cyclopropanation of exocyclic α,β-unsaturated ketones | Cycloalkanones | Creates conformationally restricted spirocyclic systems. |

Variations at the Ethyl Spacer

Modification of the ethyl spacer connecting the bromophenyl ring and the cyclopropyl ketone moiety offers another avenue for creating structural analogues. Variations can include altering the chain length to a propyl or butyl group, or introducing branching, such as a methyl group, along the chain.

The synthesis of such analogues can be approached through several established methods for forming γ-aryl ketones. One strategy involves the palladium-catalyzed cross-coupling of cyclopropanol-derived homoenolates with substituted benzyl chlorides. This method allows for the construction of the carbon chain while introducing the aryl group. Another approach is the arylation of β,γ-unsaturated ketones, which provides access to γ-aryl ketones that can be subsequently modified. researchgate.netnih.gov

Furthermore, classical methods such as the Friedel-Crafts acylation of an appropriately substituted alkylbenzene with cyclopropanecarbonyl chloride can be employed. By choosing an alkylbenzene with the desired chain length and substitution pattern (e.g., 1-bromo-3-propylbenzene), the corresponding analogue of this compound can be synthesized.

Derivatization at the Ketone Functionality

The ketone carbonyl group is a prime site for a wide range of chemical transformations, enabling the conversion of the parent molecule into a variety of derivatives with different functional groups and potential applications.

Formation of Oximes, Hydrazones, and Silyl Enol Ethers

The ketone functionality can be readily converted into other functional groups such as oximes, hydrazones, and silyl enol ethers, which serve as important intermediates in organic synthesis.

Oximes : These are synthesized by the condensation of the ketone with hydroxylamine (NH₂OH) or its hydrochloride salt. nih.govnih.gov The reaction is typically carried out in a protic solvent like ethanol and can be catalyzed by a weak acid or base. The resulting oxime features a C=N-OH group in place of the carbonyl.

Hydrazones : In a similar fashion, hydrazones are formed through the reaction of the ketone with hydrazine (H₂N-NH₂) or its substituted derivatives (e.g., phenylhydrazine). wikipedia.orgchemrxiv.org This condensation reaction replaces the carbonyl oxygen with a =N-NH₂ group and is a reliable method for derivatizing ketones. organic-chemistry.org

Silyl Enol Ethers : These derivatives are prepared by treating the ketone with a silylating agent, such as trimethylsilyl chloride (TMSCl), in the presence of a base. The reaction converts the ketone into an enolate, which is then trapped by the silylating agent to form a silicon-containing analogue of an enol. The choice of base and reaction conditions can influence the regioselectivity of enol ether formation in unsymmetrical ketones.

Table 2: Summary of Ketone Derivatization Reactions

| Derivative | Reagents | Functional Group Transformation |

| Oxime | Hydroxylamine (NH₂OH·HCl), Base (e.g., Pyridine) | C=O → C=N-OH |

| Hydrazone | Hydrazine (H₂N-NH₂), Acid catalyst | C=O → C=N-NH₂ |

| Silyl Enol Ether | Trimethylsilyl chloride (TMSCl), Base (e.g., Triethylamine) | R₂CH-C(=O)-R' → R₂C=C(OSiMe₃)-R' |

Conjugate Addition Products

While this compound itself is not an α,β-unsaturated system and thus does not undergo classical conjugate addition, the cyclopropyl ketone moiety can act as a "masked" 1,3-dipole. Under specific conditions, the strained cyclopropyl ring can open, allowing for formal [3+2] cycloaddition reactions with various unsaturated partners (olefins or alkynes).

This reactivity is particularly evident in photocatalytic systems. Using visible light and a suitable photocatalyst (e.g., Ru(bpy)₃²⁺), the aryl cyclopropyl ketone can be reduced to a radical anion. This species can then undergo ring-opening to form a distonic radical anion, which acts as a three-carbon component in cycloadditions. The reaction with an alkene partner leads to the formation of highly substituted cyclopentane (B165970) ring systems. These enantioselective cycloadditions represent a powerful method for constructing complex carbocyclic frameworks from simple cyclopropyl ketone precursors.

Functionalization of the Bromophenyl Group

The bromine atom on the phenyl ring is a versatile handle for a wide array of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of new carbon-carbon and carbon-heteroatom bonds, providing a powerful platform for generating a diverse library of analogues.

Suzuki-Miyaura Coupling : This reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or boronic ester) to form a new C-C bond. wikipedia.orglibretexts.orgyoutube.com It is widely used to synthesize biaryl compounds or to introduce alkyl, alkenyl, or alkynyl substituents. nih.gov

Heck Reaction : The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene, creating a new C-C bond. wikipedia.orgorganic-chemistry.orglibretexts.org This method is particularly useful for synthesizing stilbene and cinnamate derivatives.

Sonogashira Coupling : This reaction couples the aryl bromide with a terminal alkyne, catalyzed by both palladium and copper(I), to form an internal alkyne. wikipedia.orgorganic-chemistry.orgjk-sci.comlibretexts.org It is a highly reliable method for constructing aryl-alkyne linkages.

Buchwald-Hartwig Amination : This reaction forms a new C-N bond by coupling the aryl bromide with a primary or secondary amine. nih.govwikipedia.orglibretexts.orgacsgcipr.org It provides direct access to a wide range of substituted anilines and related compounds.

These transformations are highly modular and tolerate a wide range of functional groups, making them ideal for the late-stage functionalization of the this compound scaffold.

Table 3: Palladium-Catalyzed Functionalization of the Bromophenyl Group

| Reaction Name | Coupling Partner | Bond Formed | Typical Product |

| Suzuki-Miyaura Coupling | Boronic Acid / Ester (R-B(OH)₂) | C-C | Biaryl or Aryl-Alkyl/Alkenyl |

| Heck Reaction | Alkene (R-CH=CH₂) | C-C | Substituted Alkene (Styrene derivative) |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | C-C | Internal Alkyne (Arylalkyne) |

| Buchwald-Hartwig Amination | Amine (R₂NH) | C-N | Aryl Amine |

Introduction of Diverse Aryl and Heteroaryl Moieties

The bromine atom on the phenyl ring of this compound serves as a versatile handle for the introduction of a wide array of aryl and heteroaryl substituents through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for creating complex molecular architectures from simpler precursors. The primary methods for achieving such transformations include the Suzuki-Miyaura, Stille, Hiyama, Negishi, and Buchwald-Hartwig coupling reactions. Each of these methodologies offers distinct advantages concerning substrate scope, functional group tolerance, and reaction conditions.

The Suzuki-Miyaura coupling is a widely employed method for forming carbon-carbon bonds, reacting the aryl bromide with an organoboron reagent, typically an arylboronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org This reaction is known for its mild conditions, broad functional group tolerance, and the commercial availability of a vast library of boronic acids, making it a highly attractive method for generating a diverse range of biaryl derivatives of the parent compound.

Another powerful tool is the Heck reaction , which involves the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgwikipedia.org This allows for the introduction of vinyl-aryl groups, which can be further modified.

The Sonogashira coupling provides a route to aryl alkynes by reacting the aryl bromide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.org The resulting products can serve as precursors for various other functionalities.

For the introduction of nitrogen-based substituents, the Buchwald-Hartwig amination is the premier method. This reaction couples the aryl bromide with a primary or secondary amine, an amide, or a carbamate, catalyzed by a palladium complex with specialized phosphine ligands. wikipedia.orgorganic-chemistry.orglibretexts.orgacsgcipr.org This allows for the synthesis of a wide range of aniline derivatives and other nitrogen-containing analogues.

The following table illustrates the potential for diversification of the this compound core using these palladium-catalyzed cross-coupling reactions with various coupling partners.

| Reaction Type | Coupling Partner | Potential Product Structure | Catalyst System (Typical) |

| Suzuki-Miyaura | Phenylboronic acid | 2-(3-Phenylphenyl)ethyl cyclopropyl ketone | Pd(PPh₃)₄, Na₂CO₃ |

| Suzuki-Miyaura | 2-Thiopheneboronic acid | 2-(3-(Thiophen-2-yl)phenyl)ethyl cyclopropyl ketone | Pd(dppf)Cl₂, K₂CO₃ |

| Suzuki-Miyaura | 4-Pyridinylboronic acid | 2-(3-(Pyridin-4-yl)phenyl)ethyl cyclopropyl ketone | Pd(OAc)₂, SPhos, K₃PO₄ |

| Heck | Styrene | 2-(3-(2-Phenylvinyl)phenyl)ethyl cyclopropyl ketone | Pd(OAc)₂, P(o-tol)₃, Et₃N |

| Heck | n-Butyl acrylate | n-Butyl 3-(3-(3-cyclopropyl-3-oxopropyl)phenyl)acrylate | Pd(OAc)₂, PPh₃, NaOAc |

| Sonogashira | Phenylacetylene | 2-(3-(2-Phenylethynyl)phenyl)ethyl cyclopropyl ketone | Pd(PPh₃)₂Cl₂, CuI, Et₃N |

| Sonogashira | Trimethylsilylacetylene | 2-(3-(2-(Trimethylsilyl)ethynyl)phenyl)ethyl cyclopropyl ketone | Pd(PPh₃)₄, CuI, Et₃N |

| Buchwald-Hartwig | Morpholine | 2-(3-(Morpholin-4-yl)phenyl)ethyl cyclopropyl ketone | Pd₂(dba)₃, BINAP, NaOt-Bu |

| Buchwald-Hartwig | Aniline | 2-(3-(Phenylamino)phenyl)ethyl cyclopropyl ketone | Pd(OAc)₂, XPhos, Cs₂CO₃ |

Preparation of Polyfunctionalized Bromophenyl Derivatives

Beyond the direct replacement of the bromine atom, the aromatic ring of this compound can be further functionalized to introduce multiple substituents, leading to polyfunctionalized derivatives. This can be achieved through a variety of synthetic strategies, including the functionalization of the newly introduced aryl or heteroaryl moieties or by further reactions on the bromophenyl ring itself.

One common approach involves the use of bifunctional coupling partners in the cross-coupling reactions described previously. For example, in a Suzuki-Miyaura coupling, a boronic acid that already contains another functional group (e.g., an ester, a nitrile, or a protected amine) can be employed. This allows for the one-step introduction of a functionalized aryl group.

Alternatively, sequential cross-coupling reactions can be performed if the starting material contains multiple halogen atoms. While the parent compound has only one bromine, it is conceivable to start with a di- or tri-halogenated precursor to this compound. The differential reactivity of various halogens (I > Br > Cl) towards palladium catalysts allows for selective, stepwise functionalization.

Furthermore, the bromophenyl ring can be subjected to reactions that install additional functional groups. For instance, directed ortho-metalation is a powerful technique. By treating the bromo-aryl compound with a strong base such as an organolithium reagent at low temperatures, it is possible to deprotonate the positions adjacent to the bromine atom. The resulting organometallic intermediate can then be quenched with a variety of electrophiles to introduce substituents like alkyl groups, aldehydes, carboxylic acids, or other halogens. The viability of this approach would depend on the stability of the cyclopropyl ketone moiety to the strongly basic conditions.

Another strategy involves the conversion of the bromine atom into other functional groups that can then be used for further derivatization. For example, the bromine can be converted to a boronic ester via a Miyaura borylation, which can then participate in a subsequent Suzuki-Miyaura coupling with a different aryl halide.

The following table provides illustrative examples of potential polyfunctionalized derivatives and the synthetic strategies that could be employed for their preparation.

| Target Derivative | Synthetic Strategy | Key Reagents |

| 2-(3-(4-Carboxyphenyl)phenyl)ethyl cyclopropyl ketone | Suzuki-Miyaura coupling | 4-Carboxyphenylboronic acid, Pd catalyst, base |

| 2-(2-Formyl-3-bromophenyl)ethyl cyclopropyl ketone | Directed ortho-metalation-formylation | n-BuLi, DMF |

| 2-(3-Bromo-4-nitrophenyl)ethyl cyclopropyl ketone | Electrophilic nitration | HNO₃, H₂SO₄ |

| 2-(3-Amino-4-bromophenyl)ethyl cyclopropyl ketone | Nitration followed by reduction | 1. HNO₃, H₂SO₄; 2. SnCl₂, HCl |

| 2-(3-Bromo-2-methylphenyl)ethyl cyclopropyl ketone | Directed ortho-metalation-alkylation | n-BuLi, CH₃I |

It is important to note that the feasibility of these reactions and the specific conditions required would need to be determined experimentally, taking into account the potential for side reactions and the chemical compatibility of the cyclopropyl ketone functionality.

Advanced Spectroscopic and Structural Characterization Techniques in Research on the Compound

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework.

The ¹H NMR spectrum of 2-(3-Bromophenyl)ethyl cyclopropyl (B3062369) ketone is expected to display distinct signals corresponding to each unique proton environment within the molecule. The analysis of chemical shifts (δ), integration values, and splitting patterns (multiplicity) allows for the complete assignment of the proton skeleton.

Aromatic Protons: The 3-bromophenyl group contains four aromatic protons. These protons would appear in the downfield region of the spectrum, typically between δ 7.0 and 7.5 ppm. The substitution pattern would lead to complex multiplets, including signals that may appear as a singlet, a doublet, and a triplet, reflecting their coupling with neighboring aromatic protons.

Ethyl Protons: The ethyl linker (-CH₂CH₂-) connecting the aromatic ring to the ketone moiety would produce two distinct signals. These would likely appear as two triplets due to coupling with each other. The methylene group adjacent to the aromatic ring is expected around δ 2.9 ppm, while the methylene group adjacent to the carbonyl function is anticipated at a slightly more downfield position, around δ 3.0 ppm.

Cyclopropyl Protons: The cyclopropyl ring protons exhibit characteristic upfield shifts due to the ring's anisotropy. The single proton on the carbon adjacent to the carbonyl group (methine) would appear as a multiplet further downfield (around δ 2.0-2.5 ppm) compared to the other cyclopropyl protons. The remaining four protons on the other two carbons of the ring (methylenes) would produce complex multiplets in the range of δ 0.8-1.3 ppm.

Table 1: Expected ¹H NMR Spectral Data for 2-(3-Bromophenyl)ethyl cyclopropyl ketone

| Proton Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |

|---|---|---|---|

| Aromatic C-H | ~7.0 - 7.5 | Multiplets (m) | 4H |

| Ar-CH₂- | ~2.9 | Triplet (t) | 2H |

| -CH₂-C=O | ~3.0 | Triplet (t) | 2H |

| Cyclopropyl C-H (methine) | ~2.0 - 2.5 | Multiplet (m) | 1H |

| Cyclopropyl C-H (methylene) | ~0.8 - 1.3 | Multiplets (m) | 4H |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and electronic environment.

Carbonyl Carbon: The ketone carbonyl carbon is the most deshielded carbon and is expected to appear at a very downfield chemical shift, typically in the range of δ 205-215 ppm. libretexts.org

Aromatic Carbons: The 3-bromophenyl ring will show six distinct signals in the aromatic region (δ 120-145 ppm). The carbon atom directly bonded to the bromine (C-Br) is expected to have a chemical shift around δ 122 ppm, while the carbon attached to the ethyl side chain (ipso-carbon) would be found near δ 142 ppm.

Ethyl Carbons: The two methylene carbons of the ethyl chain will appear in the aliphatic region. The carbon adjacent to the aromatic ring is expected around δ 35 ppm, and the one adjacent to the carbonyl group around δ 45 ppm.

Cyclopropyl Carbons: The cyclopropyl group will display two signals for its three carbons. The methine carbon bonded to the carbonyl group is expected around δ 20-25 ppm, and the two equivalent methylene carbons are expected at a more upfield position, around δ 10-15 ppm.

Table 2: Expected ¹³C NMR Spectral Data for this compound

| Carbon Group | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ketone) | ~209 |

| Aromatic C-Br | ~122 |

| Aromatic C-H | ~125 - 135 |

| Aromatic C-ipso | ~142 |

| Ar-CH₂- | ~35 |

| -CH₂-C=O | ~45 |

| Cyclopropyl C-H (methine) | ~22 |

| Cyclopropyl CH₂ (methylene) | ~12 |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the complex structure by revealing correlations between different nuclei. youtube.comscience.gov

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling networks. It would show a clear correlation between the two methylene groups of the ethyl linker. It would also map out the coupling relationships between the protons on the cyclopropyl ring and the protons within the aromatic system.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It is a powerful tool for confirming the assignments made in the 1D ¹H and ¹³C spectra by linking the proton and carbon skeletons directly.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) group. For a typical dialkyl ketone, this band appears around 1715 cm⁻¹. However, the position of this band is sensitive to its electronic and structural environment. In this molecule, the carbonyl group is attached to an ethyl chain and a cyclopropyl ring. The conjugation of the carbonyl group with the cyclopropyl ring can slightly lower the stretching frequency. A characteristic strong absorption band is expected in the region of 1685-1705 cm⁻¹.

The IR spectrum also provides clear evidence for the hydrocarbon portions of the molecule.

Aromatic C-H Vibrations: The presence of the bromophenyl ring is confirmed by C-H stretching vibrations appearing just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹). Additionally, characteristic C=C stretching vibrations for the aromatic ring are expected in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations in the 690-900 cm⁻¹ range can also provide information about the substitution pattern of the aromatic ring.

Aliphatic C-H Vibrations: The ethyl and cyclopropyl groups give rise to C-H stretching vibrations in the region just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). The CH₂ groups will also show scissoring and rocking bending vibrations around 1465 cm⁻¹ and in the 720-725 cm⁻¹ region, respectively.

Table 3: Expected IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Aromatic | 3010 - 3100 | Medium |

| C-H Stretch | Aliphatic (CH₂, CH) | 2850 - 2960 | Medium |

| C=O Stretch | Ketone | 1685 - 1705 | Strong |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium to Weak |

| C-H Bend | Aromatic (out-of-plane) | 690 - 900 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and probing the structure of "this compound" through controlled fragmentation.

High-resolution mass spectrometry (HRMS) provides the exact mass of a molecule, allowing for the determination of its elemental composition with high confidence. For "this compound" (C₁₂H₁₃BrO), the presence of bromine is a key consideration due to its two major isotopes, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance. This results in a characteristic isotopic pattern in the mass spectrum, with two peaks of similar intensity separated by approximately 2 m/z units.

The theoretical exact masses for the molecular ions are:

[M(⁷⁹Br)]⁺: C₁₂H₁₃⁷⁹BrO

[M(⁸¹Br)]⁺: C₁₂H₁₃⁸¹BrO

HRMS can distinguish these from other ions with the same nominal mass, confirming the elemental formula.

In mass spectrometry, the molecular ion of "this compound" can undergo various fragmentation processes, providing valuable structural information. Common fragmentation pathways for ketones include alpha-cleavage and the McLafferty rearrangement. youtube.com

Alpha-Cleavage: This involves the breaking of a carbon-carbon bond adjacent to the carbonyl group. For the target compound, two primary alpha-cleavage pathways are possible:

Cleavage between the carbonyl carbon and the cyclopropyl group, leading to the formation of a cyclopropyl radical and a [C₁₀H₁₀BrO]⁺ acylium ion.

Cleavage between the carbonyl carbon and the ethyl bridge, resulting in a [C₉H₈Br]⁺ ion and a cyclopropylcarbonyl radical.

The relative abundance of the resulting fragment ions depends on the stability of the carbocation and the radical formed. libretexts.org

McLafferty Rearrangement: This rearrangement occurs in molecules containing a carbonyl group and a hydrogen atom on the γ-carbon. youtube.com In "this compound," the ethyl chain provides a γ-hydrogen. The rearrangement proceeds through a six-membered transition state, leading to the elimination of a neutral alkene (ethene in this case) and the formation of a radical cation of a cyclopropyl enol.

To improve ionization efficiency and detection sensitivity in mass spectrometry, especially in complex matrices, ketones can be chemically modified through derivatization. This process involves reacting the carbonyl group with a reagent to form a derivative with more favorable properties for MS analysis. Common derivatizing agents for ketones include:

Hydroxylamine: Reacts with ketones to form oximes.

Girard's reagents (T and P): These reagents introduce a quaternary ammonium group, which enhances ionization in electrospray ionization (ESI).

2,4-Dinitrophenylhydrazine (DNPH): Forms hydrazones that are readily ionizable and detectable.

These strategies are particularly useful in quantitative analyses where high sensitivity is required.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.

A crystallographic study of "this compound" would reveal the precise geometry of the molecule. Based on data from related structures, such as 1-(4-bromophenyl)but-3-yn-1-one, the following can be anticipated: iucr.org

C-Br bond length: Typically around 1.90 Å in bromophenyl groups.

C=O bond length: Expected to be approximately 1.22 Å for a ketone.

Bond angles: The angles within the phenyl ring would be close to 120°, while the angles in the cyclopropyl ring would be constrained to approximately 60°. The C-CO-C bond angle is generally around 120°.

Dihedral angles: The orientation of the bromophenyl group relative to the ethyl cyclopropyl ketone moiety would be defined by various torsion angles.

| Parameter | Typical Value |

|---|---|

| C-Br Bond Length | ~1.90 Å |

| C=O Bond Length | ~1.22 Å |

| Phenyl C-C Bond Angle | ~120° |

| Cyclopropyl C-C-C Bond Angle | ~60° |

| C-CO-C Bond Angle | ~120° |

In the solid state, molecules of "this compound" would be held together by various intermolecular forces. A key interaction would be halogen bonding , where the bromine atom acts as an electrophilic "σ-hole" donor and interacts with a nucleophilic region of an adjacent molecule, such as the carbonyl oxygen. nih.gov This type of interaction is directional and plays a significant role in crystal packing. mdpi.com

Other potential intermolecular interactions include:

C-H···O hydrogen bonds: Involving hydrogen atoms from the phenyl or ethyl groups and the carbonyl oxygen. researchgate.net

π-π stacking: Interactions between the aromatic rings of adjacent molecules.

van der Waals forces: General attractive forces between molecules.

| Interaction Type | Description |

|---|---|

| Halogen Bonding | Directional interaction between the bromine atom and a nucleophile (e.g., carbonyl oxygen). |

| C-H···O Hydrogen Bonds | Weak hydrogen bonds between C-H donors and the carbonyl oxygen acceptor. |

| π-π Stacking | Non-covalent interactions between aromatic rings. |

| van der Waals Forces | General non-specific intermolecular attractions. |

Theoretical and Computational Investigations of 2 3 Bromophenyl Ethyl Cyclopropyl Ketone

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecular systems. For derivatives of bromophenyl and cyclopropyl (B3062369) ketones, DFT calculations are routinely used to predict various molecular characteristics with a high degree of accuracy.

Geometry Optimization and Conformational Analysis

Table 1: Hypothetical Optimized Geometric Parameters for a Stable Conformer of a Phenyl Cyclopropyl Ketone Derivative

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O | 1.22 Å |

| C-C (ketone-ring) | 1.49 Å | |

| C-Br | 1.91 Å | |

| Bond Angle | C-CO-C | 118° |

| Br-C-C (aromatic) | 120° | |

| Dihedral Angle | O=C-C-C (ring) | ~180° (s-cis) |

Note: This data is representative of typical values for similar structures and is intended for illustrative purposes.

Electronic Structure Analysis (e.g., HOMO-LUMO Orbitals, Molecular Electrostatic Potential)

The electronic properties of 2-(3-Bromophenyl)ethyl cyclopropyl ketone are key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within the molecule. For a ketone, the MEP would show a region of high negative potential (typically colored red) around the carbonyl oxygen, indicating its nucleophilic character and susceptibility to electrophilic attack. Conversely, regions of positive potential (blue) would highlight electrophilic sites. In this compound, the bromine atom and the aromatic ring also influence the electronic landscape, which can be precisely mapped using DFT.

Table 2: Calculated Electronic Properties for a Representative Aryl Ketone

| Property | Calculated Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These values are illustrative and based on typical DFT calculations for similar aromatic ketones.

Vibrational Frequency Calculations and Comparison with Experimental Data

Theoretical vibrational frequencies can be calculated using DFT and are often compared with experimental data from infrared (IR) and Raman spectroscopy to validate the computed structure. The calculated vibrational spectrum provides a set of normal modes, each with a specific frequency and intensity. Key vibrational modes for this compound would include the characteristic C=O stretching frequency of the ketone group, C-H stretching modes of the aromatic and cyclopropyl rings, and the C-Br stretching frequency. A good correlation between the calculated and experimental frequencies confirms the accuracy of the optimized geometry. For related molecules like cyclopropylmethyl ketone, detailed vibrational assignments have been successfully performed, distinguishing between different conformers based on their spectral signatures researchgate.net.

Table 3: Selected Calculated Vibrational Frequencies for a Phenyl Cyclopropyl Ketone Analog

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| C=O Stretch | 1705 |

| Aromatic C-H Stretch | 3050-3100 |

| Cyclopropyl C-H Stretch | 3000-3080 |

| C-Br Stretch | 650 |

Note: These are typical frequency ranges for the specified functional groups.

¹H and ¹³C NMR Chemical Shift Prediction

Computational chemistry allows for the prediction of nuclear magnetic resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, the ¹H and ¹³C NMR spectra can be simulated. These predicted spectra are invaluable for confirming the structure of newly synthesized compounds and for assigning experimental signals. The accuracy of these predictions has been shown to be high, often with deviations of less than 1-2 ppm for ¹³C NMR. For this compound, DFT calculations can predict the chemical shifts for the protons and carbons of the bromophenyl ring, the ethyl chain, and the cyclopropyl ketone moiety, aiding in the complete spectral assignment.

Table 4: Hypothetical Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | ~208 |

| Aromatic C-Br | ~122 |

| Aromatic CH | 125-135 |

| CH₂ (ethyl) | ~30-40 |

| CH (cyclopropyl) | ~15-25 |

| CH₂ (cyclopropyl) | ~10-20 |

Note: These are approximate chemical shift ranges based on analogous structures.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into transition states and reaction pathways that are often difficult to study experimentally.

Transition State Characterization and Energy Barriers

Table 5: Illustrative Calculated Energy Barriers for a Reaction of a Phenyl Cyclopropyl Ketone

| Reaction Step | Transition State | Energy Barrier (kcal/mol) |

| Cyclopropyl Ring Opening | TS1 | 18.5 |

| Intermolecular Coupling | TS2 | 24.6 |

Note: This data is based on computational studies of similar aryl cyclopropyl ketone reactions and serves as an example.

By mapping the entire reaction coordinate, from reactants to products through the transition states, a detailed energy profile of the reaction can be constructed. This allows for a comprehensive understanding of the reaction kinetics and thermodynamics, guiding the design of more efficient synthetic routes.

Reaction Pathway Mapping

The mapping of reaction pathways is a cornerstone of computational chemistry, allowing for the exploration of potential energy surfaces to identify transition states, intermediates, and the energetic barriers that govern the course of a chemical reaction. For aryl cyclopropyl ketones, a significant area of study has been their involvement in reactions where the strained cyclopropyl ring undergoes opening.

Computational investigations, often employing Density Functional Theory (DFT), have been instrumental in detailing the mechanisms of reactions such as SmI2-catalyzed intermolecular couplings and photocatalytic [3+2] cycloadditions of aryl cyclopropyl ketones. nih.govnih.gov For this compound, a typical reaction pathway that could be mapped involves the initial activation of the ketone, often through a single-electron transfer (SET) to form a ketyl radical anion.

The presence of the aromatic ring is crucial, as it can stabilize this radical intermediate through conjugation. nih.govmanchester.ac.uk Subsequent to its formation, this intermediate can undergo a ring-opening of the cyclopropyl group, a process driven by the release of ring strain. This step leads to the formation of a distonic radical anion, where the radical and the anionic centers are separated. The energy profile of this ring-opening process, including the structure of the transition state, is a key aspect that would be elucidated through reaction pathway mapping.

Solvent Effects in Theoretical Calculations

The solvent in which a reaction is conducted can have a profound impact on its rate and mechanism. Theoretical calculations must, therefore, account for these effects to provide a realistic description of the chemical process. The most common methods for incorporating solvent effects in computational chemistry are implicit and explicit solvation models.

In the context of this compound, implicit solvation models, such as the Polarizable Continuum Model (PCM), would be a computationally efficient way to simulate the bulk solvent environment. mdpi.com In this approach, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed within a cavity in this medium. This method is particularly useful for calculating the stabilization of charged intermediates, such as the ketyl radical anion, which are expected to be significantly influenced by the polarity of the solvent.

Explicit solvation models, while more computationally demanding, provide a more detailed picture by including individual solvent molecules in the calculation. This approach is crucial when specific interactions between the solute and solvent molecules, such as hydrogen bonding, play a critical role in the reaction mechanism. For reactions involving this compound, an explicit model might be used to study the solvation shell around the carbonyl group and how it influences its reactivity.

Quantum Chemical Descriptors and Reactivity Predictions

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be used to predict its reactivity and other chemical properties. These descriptors are rooted in conceptual DFT and provide a quantitative basis for widely used chemical concepts.

Chemical Hardness, Softness, and Electrophilicity Indices

For this compound, these descriptors would offer valuable insights into its reactivity profile.

Chemical Hardness (η) is a measure of a molecule's resistance to changes in its electron distribution. It is calculated based on the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A large HOMO-LUMO gap corresponds to high hardness, indicating lower reactivity.

Chemical Softness (S) is the reciprocal of hardness and signifies the ease with which a molecule's electron cloud can be polarized. High softness is associated with higher reactivity.

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. A higher electrophilicity index suggests a greater propensity to act as an electrophile.

The calculation of these indices for this compound would allow for a comparison of its reactivity with other related ketones. The presence of the electron-withdrawing bromine atom on the phenyl ring would be expected to influence these parameters, likely increasing the electrophilicity of the molecule.

| Descriptor | Definition | Predicted Influence of 3-Bromo Substituent |

|---|---|---|

| Chemical Hardness (η) | Resistance to change in electron distribution | Likely to be slightly increased |

| Chemical Softness (S) | Ease of polarization of the electron cloud | Likely to be slightly decreased |

| Electrophilicity Index (ω) | Ability to accept electrons | Likely to be increased |

Note: The predicted influences in this table are based on general chemical principles and have not been confirmed by specific computational studies on this compound.

Thermodynamic Parameters (e.g., Enthalpy, Entropy, Gibbs Free Energy)

Computational chemistry provides a means to calculate the thermodynamic properties of molecules and reactions. For this compound, these calculations would typically be performed using statistical mechanics based on the vibrational frequencies obtained from a DFT calculation.

Enthalpy (H) represents the total heat content of the system. The enthalpy of formation (ΔHf°) of the molecule could be calculated, providing a measure of its stability.

Entropy (S) is a measure of the disorder or randomness of a system.

Gibbs Free Energy (G) combines enthalpy and entropy (G = H - TS) and is a crucial indicator of the spontaneity of a reaction. The change in Gibbs free energy (ΔG) for a reaction involving this compound would determine the position of the chemical equilibrium.

These thermodynamic parameters are essential for constructing a complete energy profile of a reaction, allowing for the determination of whether a reaction is thermodynamically favorable.

| Thermodynamic Parameter | Significance |

|---|---|

| Enthalpy (H) | Heat content and stability |

| Entropy (S) | Molecular disorder and freedom of motion |

| Gibbs Free Energy (G) | Spontaneity of a reaction |

Molecular Dynamics Simulations (If Applicable for Conformational or Solvation Studies)

Molecular dynamics (MD) simulations are a computational method that allows for the study of the time-dependent behavior of a molecular system. While computationally intensive, MD simulations can provide detailed insights into conformational dynamics and solvation that are not accessible through static quantum chemical calculations.

For this compound, an MD simulation could be employed to explore its conformational landscape. The ethyl linker between the phenyl ring and the cyclopropyl ketone moiety allows for considerable flexibility. An MD simulation would reveal the preferred conformations of the molecule in a given solvent and the dynamics of the transitions between different conformational states.

Furthermore, MD simulations with explicit solvent molecules would provide a detailed picture of the solvation structure around the molecule. This would be particularly insightful for understanding how solvent molecules interact with the polar carbonyl group and the hydrophobic phenyl ring, and how these interactions might influence the molecule's reactivity.

Applications in Organic Synthesis and Chemical Research

2-(3-Bromophenyl)ethyl Cyclopropyl (B3062369) Ketone as a Key Synthetic Intermediate